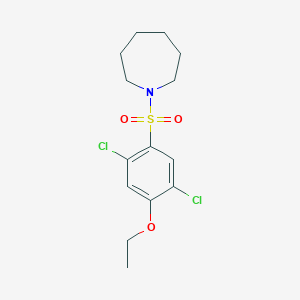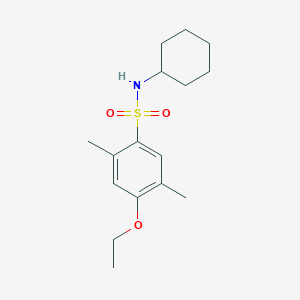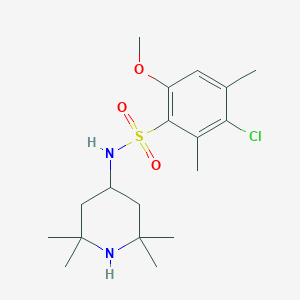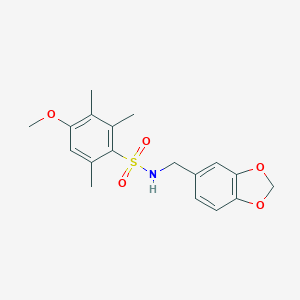![molecular formula C18H29NO4S B223408 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine, also known as BEMD, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonyl-containing compounds and has been found to exhibit a range of interesting properties that make it useful in various research fields.
Wirkmechanismus
The mechanism of action of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to act as an allosteric modulator of ion channels. This means that it can bind to specific sites on the ion channel protein and alter its activity, leading to changes in the flow of ions across the membrane.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, depending on the specific ion channel it interacts with. For example, it has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. This compound has also been found to affect the activity of calcium channels, which play a role in muscle contraction and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is its high potency and selectivity for specific ion channels. This makes it a useful tool for studying the function of these channels in various biological systems. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine. One area of interest is the development of new analogs of this compound that have improved potency and selectivity for specific ion channels. Another direction is the use of this compound in drug discovery, particularly for the development of new treatments for diseases such as epilepsy and chronic pain that are associated with ion channel dysfunction. Finally, this compound could be used as a tool for studying the structure and function of ion channels at the molecular level, which could lead to a better understanding of these important proteins and their role in biological systems.
Synthesemethoden
The synthesis of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying biological systems. In particular, this compound has been found to be useful in the study of ion channels, which are important targets for drug discovery.
Eigenschaften
Molekularformel |
C18H29NO4S |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
4-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H29NO4S/c1-7-22-16-9-8-15(18(4,5)6)10-17(16)24(20,21)19-11-13(2)23-14(3)12-19/h8-10,13-14H,7,11-12H2,1-6H3 |
InChI-Schlüssel |
UAYZWTLAOPMILM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CC(OC(C2)C)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CC(OC(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)


![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)
![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)



![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
